Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
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Overview
Description
Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of amorphous carbon-supported sulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of solid catalysts like amorphous carbon-supported sulfonic acid has been shown to be effective in achieving these goals .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation. This inhibition occurs through the binding of the compound to the kinase domain, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.
1H-pyrazolo[4,3-c]pyridines: These are isomers with a different arrangement of the pyrazole and pyridine rings.
Uniqueness
Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(10-11-7)3-2-4-9-6/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIHNHBYZCKVCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855623 |
Source
|
Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260891-66-4 |
Source
|
Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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